Cas no 210539-04-1 (6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine)
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
- 1,6-Naphthyridine,2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-
- 2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-1,6-Naphthyridine
- 6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine
- RW3529
- 6-N-benzyl-2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
- 6-benzyl-2-chloro-5,6,7,8-tetrahydro[1,6]naphthyridine
- SY006989
- 6-benzyl-2-chloro-5,6,7,8-tetrahydro-[1,6]naphthyridine
- CS-0050328
- J-518263
- AKOS015839164
- SC3591
- AM20050938
- SCHEMBL1038680
- A846667
- MFCD09040695
- 1,6-Naphthyridine, 2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-
- BCP21527
- BPAUBEUYIXYWAV-UHFFFAOYSA-N
- MB06897
- FT-0650225
- DTXSID00585544
- EN300-87176
- 210539-04-1
- DB-009953
-
- MDL: MFCD09040695
- Inchi: 1S/C15H15ClN2/c16-15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2
- InChI Key: BPAUBEUYIXYWAV-UHFFFAOYSA-N
- SMILES: ClC1=CC=C2C(CCN(CC3C=CC=CC=3)C2)=N1
Computed Properties
- Exact Mass: 258.09200
- Monoisotopic Mass: 258.0923762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 16.1Ų
Experimental Properties
- Density: 1.227
- Boiling Point: 373℃ at 760 mmHg
- Flash Point: 179.421°C
- Refractive Index: 1.621
- PSA: 16.13000
- LogP: 3.23120
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140439-1g |
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine |
210539-04-1 | 95% | 1g |
$338.80 | 2023-09-02 | |
| Chemenu | CM129619-1g |
6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine |
210539-04-1 | 95% | 1g |
$356 | 2021-08-05 | |
| TRC | B537745-50mg |
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine |
210539-04-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B537745-100mg |
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine |
210539-04-1 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B537745-500mg |
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine |
210539-04-1 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Apollo Scientific | OR310794-1g |
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine |
210539-04-1 | 98% | 1g |
£198.00 | 2024-05-24 | |
| abcr | AB308665-1 g |
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, 95%; . |
210539-04-1 | 95% | 1 g |
€308.20 | 2023-07-19 | |
| abcr | AB308665-5 g |
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, 95%; . |
210539-04-1 | 95% | 5 g |
€1,227.90 | 2023-07-19 | |
| AstaTech | SC3591-0.25/G |
6-BENZYL-2-CHLORO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE |
210539-04-1 | 95% | 0.25g |
$83 | 2023-09-15 | |
| AstaTech | SC3591-1/G |
6-BENZYL-2-CHLORO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE |
210539-04-1 | 95% | 1g |
$242 | 2023-09-15 |
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Suppliers
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Introduction to 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 210539-04-1)
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, identified by its Chemical Abstracts Service (CAS) number 210539-04-1, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule belongs to the naphthyridine class, which has garnered considerable attention due to its versatile biological activities and structural framework. The presence of a benzyl group at the 6-position and a chloro substituent at the 2-position imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry applications.
The tetrahydro-1,6-naphthyridine core is a fused bicyclic system consisting of a pyridine ring linked to a piperidine moiety. This structural motif is known for its ability to interact with biological targets such as enzymes and receptors, often leading to potent pharmacological effects. The chloro group at the 2-position serves as a common pharmacophore in medicinal chemistry, facilitating further functionalization through nucleophilic substitution reactions or serving as an anchor for hydrogen bonding interactions. Additionally, the benzyl group enhances lipophilicity and can contribute to metabolic stability, making it an attractive feature in drug design.
In recent years, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine has been explored in various research endeavors aimed at developing novel therapeutic agents. Its structural similarity to known bioactive molecules has prompted investigations into its potential as an intermediate in synthesizing small-molecule inhibitors for diseases such as cancer, inflammation, and neurodegenerative disorders. The compound’s ability to modulate biological pathways is further highlighted by its interaction with enzymes like kinases and phosphodiesterases, which are pivotal in cellular signaling.
One of the most compelling aspects of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell proliferation and survival; dysregulation of kinase activity is often associated with diseases such as cancer. Researchers have leveraged the compound’s scaffold to design molecules that selectively inhibit specific kinases without affecting others. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases involved in tumor growth and metastasis. The chloro substituent at the 2-position is particularly important in these interactions, as it can engage in critical hydrogen bonding or hydrophobic interactions with the active site of the target enzyme.
The benzyl group also contributes significantly to the pharmacological profile of this compound. Its presence can influence both the solubility and binding affinity of potential drug candidates. In some cases, the benzyl moiety has been found to enhance binding stability by filling hydrophobic pockets within the target protein. Furthermore, modifications around the benzyl group have been explored to optimize pharmacokinetic properties such as oral bioavailability and metabolic clearance. These modifications underscore the importance of fine-tuning molecular structure for achieving desired therapeutic outcomes.
Advances in computational chemistry have further accelerated the exploration of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. Molecular docking studies have been instrumental in predicting how different analogs might interact with biological targets at an atomic level. These simulations allow researchers to identify promising candidates for experimental validation while minimizing costly trial-and-error approaches. Additionally, virtual screening techniques have enabled high-throughput identification of compounds with enhanced potency or selectivity against specific disease-related targets.
The synthesis of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine itself presents interesting challenges due to its complex heterocyclic structure. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent methodologies have focused on more efficient synthetic strategies that reduce waste and improve scalability. For example, catalytic approaches using transition metals have been employed to streamline bond-forming steps while maintaining regioselectivity—a critical factor when introducing multiple substituents into a rigid framework like naphthyridine.
From a medicinal chemistry perspective, 6-Benzyl-2-chloro-5, 6, 7, 8-tetrahydro-, - - - - - - - - - - - naphtyridine CAS No:21053904 represents an excellent starting point for designing next-generation therapeutics. Its unique structural features offer multiple opportunities for functionalization without compromising core bioactivity。 This flexibility makes it particularly useful for generating libraries of compounds that can be screened against diverse disease targets。 As research continues, we can expect further insights into how this compound—and its derivatives—can contribute to addressing unmet medical needs across various therapeutic areas。
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